Stent-Based Drug Dose Reduction Compared to Sirolimus (Rapamycin)
In coronary stent applications, a lower total drug dose is a key differentiator for Novolimus. The EXCELLA First-in-Man study directly compared Novolimus-eluting stents (NES) to the first-generation sirolimus-eluting Cypher stent. The data show that the Novolimus stent required a significantly lower total drug dose to achieve comparable clinical outcomes [1].
| Evidence Dimension | Total Drug Dose on Stent (per 18 mm length) |
|---|---|
| Target Compound Data | 85 micrograms (Novolimus) |
| Comparator Or Baseline | 140 micrograms (Sirolimus) |
| Quantified Difference | 39.3% lower drug dose (a reduction of 55 micrograms) |
| Conditions | First-in-man clinical study of an 18 mm drug-eluting coronary stent in de novo coronary lesions. |
Why This Matters
This quantifies a dose-sparing advantage, supporting claims of potentially improved safety margins and lower polymer load for drug-device combination product development.
- [1] Costa, J. R. Jr., et al. (2008). EXCELLA First-in-Man (FIM) study: safety and efficacy of novolimus-eluting stent in de novo coronary lesions. EuroIntervention, 4(1), 53-58. View Source
